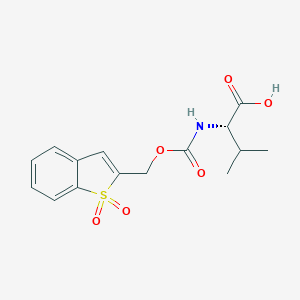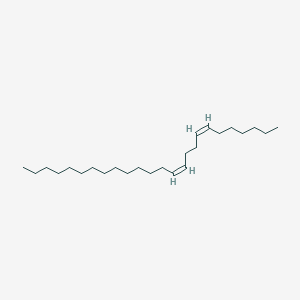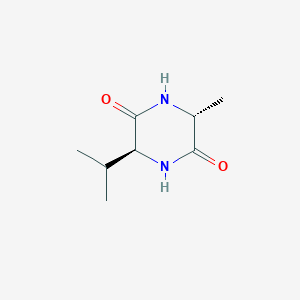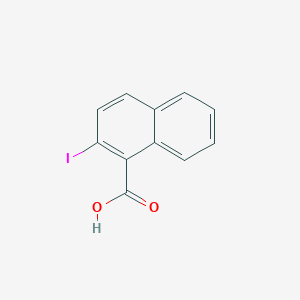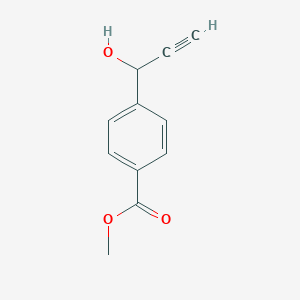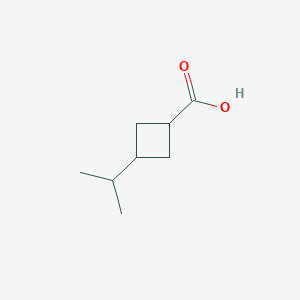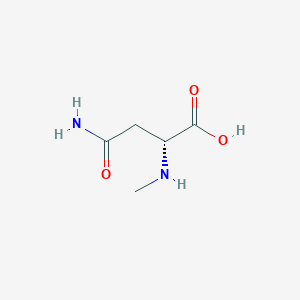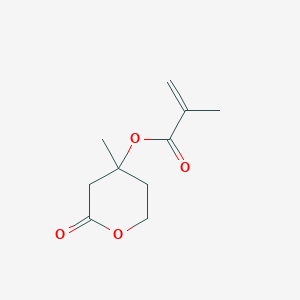
Methacrylic Acid 4-Methyl-2-oxotetrahydro-2H-pyran-4-yl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C10H14O4 . It has a molecular weight of 198.216 Da and a monoisotopic mass of 198.089203 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 310.2±35.0 °C at 760 mmHg, and a flash point of 154.2±24.4 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
-
Drug Delivery Systems
- Field : Pharmaceutical Sciences
- Application Summary : This compound is used in the development of drug delivery systems.
- Methods and Procedures : The specific methods and procedures can vary widely depending on the type of drug being delivered, the desired release profile, and other factors. Unfortunately, I couldn’t find detailed procedures for this application.
- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to achieve a desired drug release profile.
-
Polymer Synthesis
- Field : Polymer Chemistry
- Application Summary : This compound is used in the synthesis of polymers .
- Methods and Procedures : The specific methods and procedures can vary widely depending on the type of polymer being synthesized. Unfortunately, I couldn’t find detailed procedures for this application .
-
Adhesives
- Field : Materials Science
- Application Summary : This compound can be used in the formulation of adhesives .
- Methods and Procedures : The specific methods and procedures can vary widely depending on the type of adhesive being formulated .
- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to achieve an adhesive with desired properties .
-
Dental Materials
- Field : Dentistry
- Application Summary : This compound can be used in the formulation of dental materials .
- Methods and Procedures : The specific methods and procedures can vary widely depending on the type of dental material being formulated .
- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to achieve a dental material with desired properties .
-
Biomedical Applications
- Field : Biomedical Engineering
- Application Summary : This compound can be used in various biomedical applications.
- Methods and Procedures : The specific methods and procedures can vary widely depending on the specific biomedical application.
- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to achieve a desired biomedical outcome.
-
Paint Industry
- Field : Industrial Chemistry
- Application Summary : This compound can be used in the formulation of paints .
- Methods and Procedures : The specific methods and procedures can vary widely depending on the type of paint being formulated .
- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to achieve a paint with desired properties .
-
Textile Industry
- Field : Textile Engineering
- Application Summary : This compound can be used in the formulation of textile finishes .
- Methods and Procedures : The specific methods and procedures can vary widely depending on the type of textile finish being formulated .
- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to achieve a textile finish with desired properties .
-
Cosmetics
- Field : Cosmetic Science
- Application Summary : This compound can be used in the formulation of cosmetics .
- Methods and Procedures : The specific methods and procedures can vary widely depending on the type of cosmetic product being formulated .
- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to achieve a cosmetic product with desired properties .
properties
IUPAC Name |
(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-7(2)9(12)14-10(3)4-5-13-8(11)6-10/h1,4-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANRUIBBIKVUHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(CCOC(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433392 |
Source


|
| Record name | mevalonlactonmethacrylat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methacrylic Acid 4-Methyl-2-oxotetrahydro-2H-pyran-4-yl Ester | |
CAS RN |
177080-66-9 |
Source


|
| Record name | mevalonlactonmethacrylat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mevalonic Lactone Methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


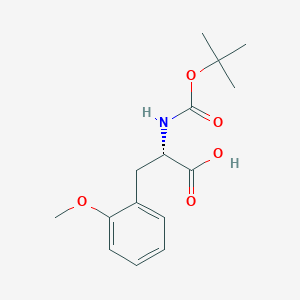
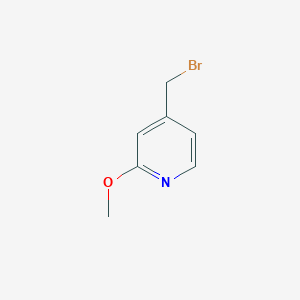
![[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate](/img/structure/B176457.png)
